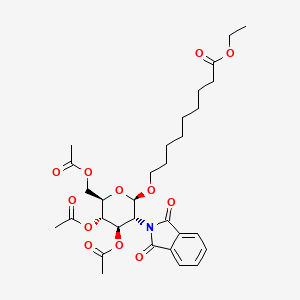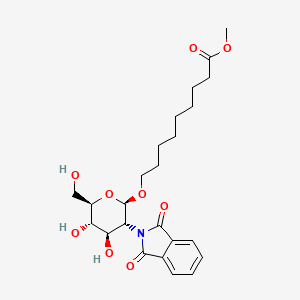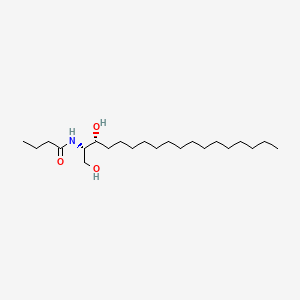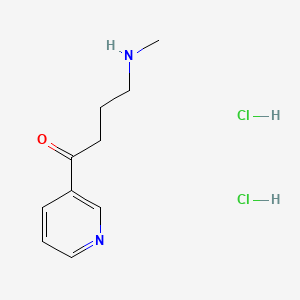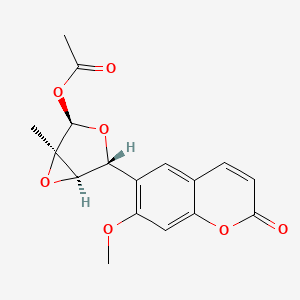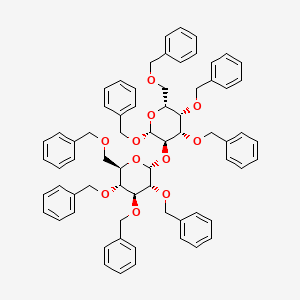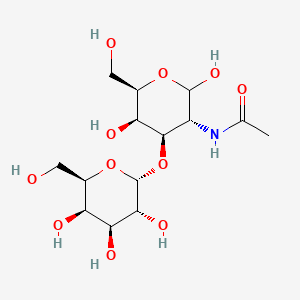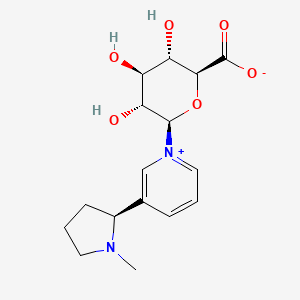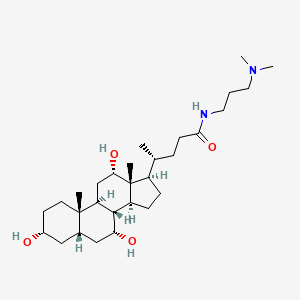
3-(Cholamidopropyl)-1,1-dimethamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cholamidopropyl)-1,1-dimethamine: is a zwitterionic detergent commonly used in biochemical and molecular biology research. It is particularly effective in solubilizing membrane proteins while maintaining their native state, making it invaluable for protein purification and analysis . This compound is derived from cholic acid and is structurally similar to certain bile acids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cholamidopropyl)-1,1-dimethamine typically involves the reaction of cholic acid with 3-dimethylaminopropylamine. The process includes the following steps:
Activation of Cholic Acid: Cholic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The active ester of cholic acid is then reacted with 3-dimethylaminopropylamine under mild conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not commonly utilized in practical applications.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions at the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the amine .
科学的研究の応用
3-(Cholamidopropyl)-1,1-dimethamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Cholamidopropyl)-1,1-dimethamine involves its ability to solubilize membrane proteins by disrupting the lipid bilayer. The compound’s zwitterionic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, effectively breaking down the membrane structure and releasing the proteins . This interaction is facilitated by the compound’s quaternary ammonium and sulfonate groups, which provide the necessary charge balance for solubilization .
類似化合物との比較
3-(Cholamidopropyl)dimethylammonio-2-hydroxy-1-propanesulfonate (CHAPSO): This compound has an additional hydroxyl group, making it more hydrophilic and suitable for different applications.
Triton X-100: A non-ionic detergent commonly used for similar purposes but lacks the zwitterionic nature of 3-(Cholamidopropyl)-1,1-dimethamine.
Sodium dodecyl sulfate (SDS): An anionic detergent that is more denaturing compared to this compound.
Uniqueness: this compound is unique due to its zwitterionic nature, which allows it to solubilize membrane proteins without denaturing them. This property makes it particularly valuable in studies where maintaining protein functionality is crucial .
特性
IUPAC Name |
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOVEIUMHBMREZ-JSAKOLFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675748 |
Source


|
| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76555-98-1 |
Source


|
| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




